

Pharmacological Profile & Key Data

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Compound Focus: Awd 12-281

CAS No.: 257892-33-4

Cat. No.: S519878

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Property	Value / Description
IC50 (PDE4 Enzyme)	9.7 nM [1] [2]
Molecular Target	Phosphodiesterase-4 (PDE4) [1]
Primary Therapeutic Action	Anti-inflammatory and bronchodilator [2]
Therapeutic Area	Chronic Obstructive Pulmonary Disease (COPD), Asthma, Allergic Rhinitis [1]
High-Affinity Rolipram-Binding Site (HARBS) Affinity	Low affinity [1]

Experimental Protocols for Key Assays

The core data for **AWD 12-281** was generated using standard pharmacological tests. Here are the methodologies for the key experiments cited.

PDE4 Enzyme Inhibition Assay

This assay measures the compound's direct ability to inhibit the PDE4 enzyme [3].

- **Enzyme Source:** The PDE4 enzyme can be prepared from human monocytic cells (e.g., U937 cells). Cells are homogenized, and the supernatant containing the enzyme is used after centrifugation [3].
- **Reaction Procedure:** The assay mixture contains the enzyme, a testing compound dissolved in DMSO, and the substrate [³H] - cAMP [3].
- **Incubation:** The mixture is incubated at 37°C for 30 minutes to allow the enzymatic reaction to proceed [3].
- **Termination & Measurement:** The reaction is stopped, and the product is captured using yttrium silicate Scintillation Proximity Assay (SPA) beads. After washing, the radioactivity is counted in a scintillation counter to determine the remaining cAMP, from which the percentage of inhibition and IC50 are calculated [3].
- **Reference Compounds:** **AWD 12-281** itself (IC50 = 14 nM in one assay system) and (±) - rolipram (IC50 = 880 nM) are typically used as positive controls to validate the assay [3].

Cellular Anti-inflammatory Activity Assay

This test evaluates the functional consequence of PDE4 inhibition in a biologically relevant cellular system [1].

- **Cell Preparation:** Use human Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood.
- **Cell Stimulation:** The PBMCs are stimulated with mitogens or other agents to induce inflammation. Common stimulants include:
 - **Phytohemagglutinin (PHA)** - for interleukin-2 (IL-2) production.
 - **Lipopolysaccharide (LPS)** - for tumor necrosis factor-alpha (TNF-α) release.
 - **Concanavalin A (ConA)** or **anti-CD3/anti-CD28** - for IL-5 and IL-4 production [1].
- **Compound Incubation:** **AWD 12-281** is added to the cells at various concentrations before or during stimulation.
- **Cytokine Measurement:** After an incubation period (typically 24-48 hours), the cell culture supernatant is collected. The levels of specific cytokines (e.g., TNFα, IL-2, IL-4, IL-5) are quantified using techniques like enzyme-linked immunosorbent assay (ELISA). The EC50 (half-maximal effective concentration) is then determined from the dose-response curve [1].

Mechanism of Action and Structural Insights

AWD 12-281 belongs to the **indol-3-ylglyoxylamide** class of compounds, a scaffold recognized as "privileged" in medicinal chemistry for its ability to interact with diverse biological targets [4]. Its therapeutic effect stems from a well-understood mechanism:

cAMP-mediated anti-inflammatory and bronchodilator pathway.

Its key structural features and binding properties include:

- **Low Emetic Potential:** **AWD 12-281** was specifically optimized to have **low affinity for the high-affinity rolipram-binding site (HARBS)**. Inhibition of this site is associated with side effects like nausea and vomiting, so this property was intended to improve its therapeutic window [1].
- **High Plasma Protein Binding:** The compound exhibits high plasma protein binding, which explains its reduced potency in whole-blood assays compared to purified cell systems [1].

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References

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